molecular formula C11H16BNO2S B3094287 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid CAS No. 1256358-59-4

3-(Thiomorpholin-4-ylmethyl)phenylboronic acid

Cat. No.: B3094287
CAS No.: 1256358-59-4
M. Wt: 237.13 g/mol
InChI Key: UBNZLWFFSWDGTG-UHFFFAOYSA-N
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Description

3-(Thiomorpholin-4-ylmethyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiomorpholine moiety

Mechanism of Action

Target of Action

The primary target of 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This leads to the creation of new organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign , which can influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiomorpholin-4-ylmethyl)phenylboronic acid typically involves the following steps:

    Formation of the Thiomorpholine Derivative: The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine precursor reacts with a halogenated benzene derivative.

    Borylation: The phenyl ring is then functionalized with a boronic acid group through borylation reactions. This can be achieved using methods such as the Miyaura borylation, where a halogenated aromatic compound reacts with a diboron reagent in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Thiomorpholin-4-ylmethyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, where it reacts with halogenated compounds to form biaryl products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Borane or boronate ester derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-(Thiomorpholin-4-ylmethyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the thiomorpholine moiety.

    3-(Thiomorpholine-4-carbonyl)phenylboronic acid: Another derivative with a carbonyl group instead of a methyl group attached to the thiomorpholine ring.

Uniqueness

3-(Thiomorpholin-4-ylmethyl)phenylboronic acid is unique due to the presence of the thiomorpholine moiety, which can enhance its solubility and reactivity compared to simpler boronic acids. This structural feature also allows for more diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[3-(thiomorpholin-4-ylmethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2S/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNZLWFFSWDGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCSCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681334
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-59-4
Record name {3-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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